![molecular formula C21H22ClF3N2O2 B1662833 RS 102895 hydrochloride CAS No. 1173022-16-6](/img/structure/B1662833.png)
RS 102895 hydrochloride
Overview
Description
RS 102895 hydrochloride is a potent antagonist of Chemokine (C-C motif) receptor 2 (CCR2) with an IC50 of 360 nM . It shows no effect on CCR1 . It also inhibits human α1a and α1d receptors, rat brain cortex 5-HT1a receptor in cells with IC50s of 130 nM, 320 nM, 470 nM, respectively .
Molecular Structure Analysis
The empirical formula of this compound is C21H21F3N2O2 · HCl . Its molecular weight is 426.86 . The SMILES string representation is Cl.FC(F)(F)c1ccc(CCN2CCC3(CC2)OC(=O)Nc4ccccc34)cc1 .Chemical Reactions Analysis
This compound has been shown to inhibit MCP-1-stimulated calcium influx and chemotaxis with IC50 values of 32 nM and 1.7 μM respectively .Physical And Chemical Properties Analysis
This compound is a white powder . It is soluble in DMSO to a concentration greater than 10 mg/mL . It should be stored at a temperature of 20-25°C .Scientific Research Applications
RS 102895 hydrochloride has been extensively studied in both in vitro and in vivo experiments. In vitro experiments have been conducted to study the effects of this compound inhibition on various biological processes. In vivo experiments have been conducted to study the effects of this compound on inflammation, pain, and other physiological processes.
In Vivo
In vivo experiments have been conducted to study the effects of RS 102895 hydrochloride on inflammation, pain, and other physiological processes. For example, this compound has been used in a study to investigate the anti-inflammatory effects of this compound inhibition in a mouse model of acute inflammation. The results of this study showed that this compound significantly reduced the production of inflammatory mediators and improved the symptoms of inflammation. Additionally, this compound has been used in a study to investigate the effects of this compound inhibition on pain in a rat model of chronic pain. The results of this study showed that this compound significantly reduced the intensity of pain.
In Vitro
In vitro experiments have been conducted to study the effects of RS 102895 hydrochloride inhibition on various biological processes. For example, this compound has been used in a study to investigate the effects of this compound inhibition on the production of pro-inflammatory cytokines. The results of this study showed that this compound significantly inhibited the production of pro-inflammatory cytokines. Additionally, this compound has been used in a study to investigate the effects of this compound inhibition on the production of nitric oxide. The results of this study showed that this compound significantly inhibited the production of nitric oxide.
Mechanism of Action
Target of Action
RS 102895 hydrochloride is a potent antagonist of the C-C motif chemokine receptor 2 (CCR2) . It has a high affinity to the β subunit of CCR2 and binds specifically to it . The primary role of CCR2 is to regulate the migration and infiltration of monocytes, which play a crucial role in inflammatory responses .
Mode of Action
This compound interacts with its target, CCR2, by binding specifically to the β subunit of the receptor . This binding results in the inhibition of CCR2 signaling . It also suppresses monocyte recruitment , thereby potentially obstructing the immune suppressive effects of monocytes during early vaccine responses .
Biochemical Pathways
The interaction of this compound with CCR2 affects the chemokine signaling pathway. By inhibiting CCR2 signaling, it blocks the MCP-1 and MCP-3 stimulated calcium influx . This inhibition disrupts the normal chemotactic response, affecting the migration and infiltration of monocytes.
Pharmacokinetics
It’s known that the compound is soluble in dmso , which could potentially aid in its absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of CCR2 signaling and suppression of monocyte recruitment . This can result in reduced inflammation, as monocytes play a key role in inflammatory responses . In addition, it has been suggested that this compound may be useful for obstructing the immune suppressive effects of monocytes during early vaccine responses .
Biological Activity
RS 102895 hydrochloride has been shown to have anti-inflammatory, analgesic, and anti-oxidant properties. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines and nitric oxide, as well as to reduce pain and inflammation. Additionally, this compound has been shown to reduce the production of reactive oxygen species and to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB).
Advantages and Limitations for Lab Experiments
RS 102895 hydrochloride has several advantages for laboratory experiments. It is a highly potent inhibitor of this compound, with an IC50 of 0.3 μM. Additionally, it has a long duration of action, with a half-life of approximately 24 hours. However, this compound also has some limitations. It is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, it is not stable in solution, so it must be stored at -20°C.
Future Directions
The potential future directions for RS 102895 hydrochloride include further research into its effects on inflammation, pain, and other physiological processes, as well as its potential therapeutic applications. Additionally, further research is needed to investigate the effects of this compound on the production of other pro-inflammatory mediators such as cytokines and chemokines. Additionally, further research is needed to investigate the effects of this compound on the production of reactive oxygen species and the activation of the transcription factor nuclear factor-kappa B (NF-κB). Finally, further research is needed to investigate the potential therapeutic applications of this compound, such as its potential use in the treatment of inflammatory diseases and pain.
Safety and Hazards
properties
IUPAC Name |
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRISOFSWVKYBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587871 | |
Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
300815-41-2 | |
Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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